molecular formula C13H15N3O3 B8197314 2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)- CAS No. 1799973-79-7

2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)-

Cat. No.: B8197314
CAS No.: 1799973-79-7
M. Wt: 261.28 g/mol
InChI Key: HAPGZEFHOQGDIU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole moiety, which is known for its stability and ability to absorb ultraviolet (UV) light. The ethyl ester functional group contributes to its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-methoxy-1-methyl-1H-benzotriazole. This can be achieved through the methylation of 7-hydroxy-1H-benzotriazole using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Propenoic Acid Derivative: The next step involves the reaction of the benzotriazole derivative with acryloyl chloride in the presence of a base like triethylamine. This reaction forms the 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-2-propenoic acid.

    Esterification: Finally, the propenoic acid derivative is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a single bond and forming the corresponding alkane derivative.

    Substitution: The benzotriazole ring can participate in electrophilic substitution reactions, where substituents on the ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine or bromine) and Lewis acids (e.g., aluminum chloride, AlCl₃).

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding alkane derivative.

    Substitution: Various substituted benzotriazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)- has several applications in scientific research:

    Chemistry: Used as a UV absorber in polymer chemistry to enhance the stability of plastics and coatings.

    Biology: Investigated for its potential as a photoprotective agent in biological systems, protecting cells from UV-induced damage.

    Medicine: Explored for its potential use in dermatological formulations to prevent UV-induced skin damage.

    Industry: Utilized in the production of UV-resistant materials, including textiles and packaging materials.

Mechanism of Action

The compound exerts its effects primarily through the absorption of UV light. The benzotriazole moiety absorbs UV radiation, preventing it from reaching and damaging other molecules. This absorption leads to the dissipation of energy as heat, thereby protecting the material or biological system from UV-induced damage. The ethyl ester group enhances the compound’s solubility and facilitates its incorporation into various formulations.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(2H-benzotriazol-2-yl)-, ethyl ester: Similar structure but lacks the methoxy and methyl groups, affecting its UV absorption properties.

    2-Propenoic acid, 3-(5-chloro-2H-benzotriazol-2-yl)-, ethyl ester: Contains a chlorine substituent, which can alter its reactivity and UV absorption characteristics.

Uniqueness

2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)- is unique due to the presence of the methoxy and methyl groups on the benzotriazole ring. These groups enhance its UV absorption efficiency and stability, making it particularly effective as a UV absorber in various applications.

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications, particularly in areas requiring UV protection and stability.

Properties

IUPAC Name

ethyl (E)-3-(7-methoxy-1-methylbenzotriazol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-4-19-12(17)6-5-9-7-10-13(11(8-9)18-3)16(2)15-14-10/h5-8H,4H2,1-3H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPGZEFHOQGDIU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC2=C(C(=C1)OC)N(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC2=C(C(=C1)OC)N(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131841
Record name 2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799973-79-7
Record name 2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799973-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.